molecular formula C8H8F4O2 B3124420 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone CAS No. 318258-12-7

2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone

Cat. No.: B3124420
CAS No.: 318258-12-7
M. Wt: 212.14 g/mol
InChI Key: OXZLDMADHKECKU-UHFFFAOYSA-N
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Description

“2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone” is a chemical substance that has been the subject of scientific and technological research . More detailed information about this compound can be found in various resources .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8F4O2 . The molecular weight is 212.14 . For a detailed molecular structure analysis, one would need to refer to resources such as crystallographic data or spectroscopic data, which are not available in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. Chemical reactions would depend on the conditions and reagents used. For a detailed analysis of chemical reactions, it would be necessary to refer to specific scientific literature or databases .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactivity

2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone and its derivatives are used extensively in organic synthesis. Föhlisch et al. (1987) demonstrated the generation and [4+3] cycloaddition of oxyallyl intermediates from 2-bromo-3-pentanone and pentachloroacetone in 2,2,3,3-tetrafluoro-1-propanol, showcasing the potential of cyclopentanone derivatives in complex organic reactions (Föhlisch, Gehrlach, & Geywitz, 1987).

2. Renewable Fuel Synthesis

Cyclopentanone derivatives have applications in the synthesis of renewable high-density fuels. A study by Wang et al. (2017) discusses the production of 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, a renewable high-density fuel, using cyclopentanone derived from hemicellulose (Wang et al., 2017).

3. Pharmaceutical and Medicinal Chemistry

While avoiding specifics about drug use and side effects, it's important to note that cyclopentanone derivatives are significant in pharmaceutical and medicinal chemistry. For instance, the synthesis of novel nucleoside analogues as potential antiviral agents involves cyclopentanone derivatives, as described by Wachtmeister et al. (1999) (Wachtmeister, Mühlman, Classon, & Samuelsson, 1999).

4. Material Science and Polymer Chemistry

In the field of material science, cyclopentanone derivatives have been studied for their impact on the thermal stability of materials. Rychlý et al. (2014) investigated the thermally and UV initiated degradation of polypropylene in the presence of 2,5 bis(2-furylmethylene) cyclopentanone, highlighting the role of cyclopentanone derivatives in polymer chemistry (Rychlý, Rychlá, Fiedlerová, Chmela, & Hronec, 2014).

5. Photophysical Properties

Cyclopentanone derivatives are also notable for their photophysical properties. Zoto and Connors (2010) investigated the spectroscopic and photophysical properties of a 2,5-diarylidene-cyclopentanone dye, highlighting its potential in applications utilizing two-photon absorption (Zoto & Connors, 2010).

Mechanism of Action

The mechanism of action of “2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone” is not specified in the search results. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Future Directions

The future directions for research and applications of “2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentanone” are not specified in the search results. Future directions would depend on the findings of current research and the potential applications of the compound in various fields .

Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropanoyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4O2/c9-7(10)8(11,12)6(14)4-2-1-3-5(4)13/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZLDMADHKECKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664339
Record name 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318258-12-7
Record name 2-(2,2,3,3-Tetrafluoropropanoyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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